2-{[(2-Methylbenzyl)sulfonyl]amino}benzamide
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Overview
Description
2-[(2-METHYLPHENYL)METHANESULFONAMIDO]BENZAMIDE is an organic compound with a complex structure that includes a benzamide core substituted with a methanesulfonamido group and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-METHYLPHENYL)METHANESULFONAMIDO]BENZAMIDE typically involves the reaction of 2-methylbenzenesulfonamide with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[(2-METHYLPHENYL)METHANESULFONAMIDO]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-METHYLPHENYL)METHANESULFONAMIDO]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonamido group can enhance the compound’s binding affinity and specificity for its target, while the benzamide core can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- N-[(2-Methylphenyl)methyl]methanesulfonamidoacetic acid
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N-(2-Methylphenyl)methanesulfonamide
Comparison: 2-[(2-METHYLPHENYL)METHANESULFONAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methylsulfonylamino]benzamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-2-3-7-12(11)10-21(19,20)17-14-9-5-4-8-13(14)15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
InChI Key |
OMFIVRKXVXJCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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